Direct Pore Blockade and Subtype Selectivity: Z-160 vs. Gabapentinoids
Z-160 blocks native and recombinant N-type calcium channel currents directly via the α1 pore-forming subunit with sub-micromolar potency and exhibits 25- to 100-fold selectivity over P/Q- and L-type calcium channels [1]. In contrast, gabapentin and pregabalin modulate N-type calcium channel function indirectly through interaction with the α2δ auxiliary subunit, reducing channel trafficking to synaptic terminals rather than directly blocking the pore [2]. This mechanistic distinction is critical: Z-160 produces immediate, use-dependent channel blockade, whereas gabapentinoids require chronic administration to reduce channel surface expression [3]. Z-160 demonstrated state-dependent inhibition with significantly greater potency at stimulation frequencies similar to action potential firing rates typical of pain-transmitting neurons [1].
| Evidence Dimension | Mechanism of N-type calcium channel modulation |
|---|---|
| Target Compound Data | Direct, state-dependent pore blockade (Cav2.2 α1 subunit); 25- to 100-fold selectivity over P/Q- and L-type channels |
| Comparator Or Baseline | Gabapentin/pregabalin: Indirect modulation via α2δ subunit; reduces channel trafficking without direct pore blockade |
| Quantified Difference | Z-160: Direct pore blocker with immediate use-dependent inhibition; Gabapentinoids: Indirect modulators requiring chronic administration |
| Conditions | Recombinant and native N-type calcium channel currents; electrophysiological recording |
Why This Matters
Direct, state-dependent pore blockade offers fundamentally different pharmacological kinetics and potential therapeutic window characteristics compared to indirect α2δ-mediated modulation.
- [1] Lee M, Snutch T. (2013). Z160: A potent and state-dependent, small molecule blocker of N-type calcium channels effective in nonclinical models of neuropathic pain. The Journal of Pain, 14(4): S71. View Source
- [2] Tang et al. (2025). The N-type calcium channel rises from the ashes. Journal of Clinical Investigation, 135(4): e189308. View Source
- [3] Seeking Alpha (2013). Zalicus' Z160 Fails, What Now? View Source
